Diglyme nickel dibromide

Catalog No.
S1911155
CAS No.
312696-09-6
M.F
C6H14Br2NiO3
M. Wt
352.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglyme nickel dibromide

CAS Number

312696-09-6

Product Name

Diglyme nickel dibromide

IUPAC Name

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane

Molecular Formula

C6H14Br2NiO3

Molecular Weight

352.67 g/mol

InChI

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

RRSIMIHTHWYRRA-UHFFFAOYSA-L

SMILES

COCCOCCOC.[Ni](Br)Br

Canonical SMILES

COCCOCCOC.[Ni](Br)Br

Synthesis of Hindered Diarylmethanols and Benzylic Alcohols

This complex can act as a catalyst in the formation of hindered diarylmethanols and benzylic alcohols. The reaction involves the addition of aryl halides (like bromobenzene) to different aldehydes (organic compounds containing a carbonyl group) in the presence of zinc metal as a reducing agent. Nickel(II) bromide 2-methoxyethyl ether complex facilitates this process, leading to the desired products ().

Formation of Benzene-Fused Cyclic Compounds

Another application of this nickel complex is in the synthesis of benzene-fused cyclic compounds. This reaction utilizes reductive dicarbofunctionalization, a technique where both ends of an alkene (a molecule containing a carbon-carbon double bond) are functionalized with carboxylic acid groups (containing a carbonyl group). The complex enables this process using unactivated benzyl chlorides (less reactive than other benzyl halides) ().

Diglyme nickel dibromide is an inorganic compound with the chemical formula C₆H₁₄Br₂NiO₃. It consists of nickel(II) bromide coordinated with diglyme, which is a solvent known for its ability to dissolve a variety of polar and nonpolar compounds. The compound typically appears as a solid and is characterized by its flammability and potential toxicity upon exposure. Diglyme nickel dibromide is recognized for its role as a catalyst in various

. It can form adducts with various Lewis bases, enhancing its reactivity. Notably, it is used in cross-coupling reactions and carbonylation processes, where it serves as a catalyst to facilitate the formation of carbon-carbon bonds. The presence of diglyme improves the solubility and reactivity of nickel(II) bromide compared to other nickel halides, making it a valuable reagent in synthetic organic chemistry .

Diglyme nickel dibromide can be synthesized through the reaction of nickel(II) bromide with diglyme under controlled conditions. The synthesis typically involves dissolving nickel(II) bromide in diglyme at elevated temperatures, allowing for coordination between the nickel ions and the diglyme molecules. The resulting complex can then be precipitated out or crystallized from the solution .

The primary application of diglyme nickel dibromide lies in its use as a catalyst in organic synthesis. It has been employed in:

  • Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
  • Carbonylation Reactions: Contributing to the synthesis of various organic compounds.
  • Polymer Chemistry: Assisting in the preparation of conductive polymers like poly(3-hexylthiophene) .

Due to its unique properties, it serves as an efficient catalyst compared to other metal halides.

Studies on interaction mechanisms involving diglyme nickel dibromide primarily focus on its coordination chemistry and reactivity with other organic substrates. Its ability to form stable complexes with various ligands enhances its effectiveness as a catalyst. Additionally, research into its toxicity highlights the need for careful handling due to potential health risks associated with exposure .

Diglyme nickel dibromide shares similarities with several other nickel complexes, particularly those involving different solvents or ligands. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Nickel(II) BromideNiBr₂Anhydrous form is a yellow-brown solid; used in various reactions without solvent coordination.
Nickel(II) Bromide Ethylene Glycol Dimethyl Ether ComplexNiBr₂(C₄H₁₀O₂)Utilizes ethylene glycol dimethyl ether; known for its catalytic applications similar to diglyme complex.
Nickel(II) Bromide 2-Methoxyethyl Ether ComplexNiBr₂(C₄H₁₀O₂)Similar coordination but varies in solvent properties; may exhibit different reactivity patterns.

Diglyme nickel dibromide stands out due to its specific solvent coordination (diglyme), which enhances solubility and catalytic efficiency compared to other complexes that utilize different ethers or solvents .

IUPAC Name and Alternative Designations

Diglyme nickel dibromide is systematically named 1-Methoxy-2-(2-methoxyethoxy)ethane compound with Nickel(II) Bromide (1:1) according to IUPAC nomenclature. Alternative designations include:

  • Nickel(II) bromide 2-methoxyethyl ether complex
  • NiBr₂·diglyme
  • Dibromo[1-(methoxy-κO)-2-[2-(methoxy-κO)ethoxy-κO]ethane]nickel.

The molecular formula is C₆H₁₄Br₂NiO₃, with a molecular weight of 352.68 g/mol. Key identifiers include CAS RN 312696-09-6 and PubChem Substance ID 468592460.

PropertyValueSource
Molecular FormulaC₆H₁₄Br₂NiO₃
CAS RN312696-09-6
Molecular Weight352.68 g/mol

Coordination Geometry and Ligand Binding Modes

Diglyme (1-methoxy-2-(2-methoxyethoxy)ethane) acts as a tridentate ligand, coordinating to the nickel(II) center via three oxygen atoms: one from the central ether and two from terminal methoxy groups. The nickel ion adopts a distorted octahedral geometry, with two bromide ions completing the coordination sphere. This geometry is stabilized by the flexible diglyme backbone, which enables chelation without significant steric strain.

X-ray crystallography studies of analogous nickel complexes (e.g., NiBr₂·3H₂O) reveal that ligand binding modes can vary with solvent and counterion presence, though diglyme’s tridentate coordination remains consistent. In nonpolar solvents, dimeric structures with bridging bromide ligands have been observed.

Historical Development and Synthetic Relevance

Discovery and Early Applications in Coordination Chemistry

Diglyme nickel dibromide emerged in the late 20th century as part of efforts to stabilize nickel(II) complexes for stoichiometric reactions. Early reports highlighted its utility as a precursor for low-coordinate nickel species, particularly in studies of ethylene oligomerization (the "Nickel Effect"). The compound’s stability in ether solvents made it preferable to hygroscopic alternatives like NiBr₂·6H₂O.

In the 1990s, its role expanded to template-driven syntheses of macrocyclic ligands, where the nickel center facilitated cyclization via Lewis acid activation. For example, it enabled the assembly of benzene-fused cyclic compounds through reductive dicarbofunctionalization of alkenes.

Evolution as a Catalyst in Modern Organic Synthesis

Since the 2010s, diglyme nickel dibromide has become a cornerstone in cross-coupling catalysis, particularly for reactions involving less-activated substrates. Key advancements include:

  • Reductive Couplings: NiBr₂·diglyme catalyzes the union of aryl halides with aldehydes in the presence of zinc, producing hindered diarylmethanols. For example, bromobenzene reacts with benzaldehyde to form diphenylmethanol in >90% yield.
  • Alkene Functionalization: The complex enables three-component alkene dicarbofunctionalization, installing vicinal C–C bonds using alkanes or ethers as coupling partners. This method avoids prefunctionalized reagents, enhancing atom economy.
  • Asymmetric Synthesis: Chiral variants of diglyme nickel dibromide, modified with bipyridine or phosphine ligands, achieve enantioselectivity >90% in aryl-alkyl bond formations.
ApplicationSubstratesKey OutcomeSource
Reductive couplingAryl halides + aldehydesHindered benzylic alcohols
Alkene dicarbofunctionalizationAlkenes + benzyl chloridesBenzene-fused cyclic compounds
Asymmetric cross-couplingAryl bromides + alkyl halidesChiral α-aryl carbonyls (e.r. 95:5)

The complex’s compatibility with diverse solvents (e.g., DMAc, THF) and reducing agents (e.g., Zn, Mn) underscores its versatility. Recent studies also highlight its use in synthesizing poly(3-hexylthiophene) for organic electronics, where it ensures controlled molecular weight distribution.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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